

physical and chemical characteristics of (Z,Z)-4,7-Decadienol

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Compound of Interest

Compound Name: (Z,Z)-4,7-Decadienol

Cat. No.: B597570

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An In-depth Technical Guide to (Z,Z)-4,7-Decadienol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z,Z)-4,7-Decadienol is an unsaturated fatty alcohol that has garnered interest within the scientific community, particularly in the fields of chemical ecology and natural product synthesis. As a volatile organic compound, it is a known component of certain plant species, contributing to their characteristic aroma. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **(Z,Z)-4,7-Decadienol**, along with detailed experimental protocols relevant to its synthesis, purification, and analysis.

Physical and Chemical Characteristics

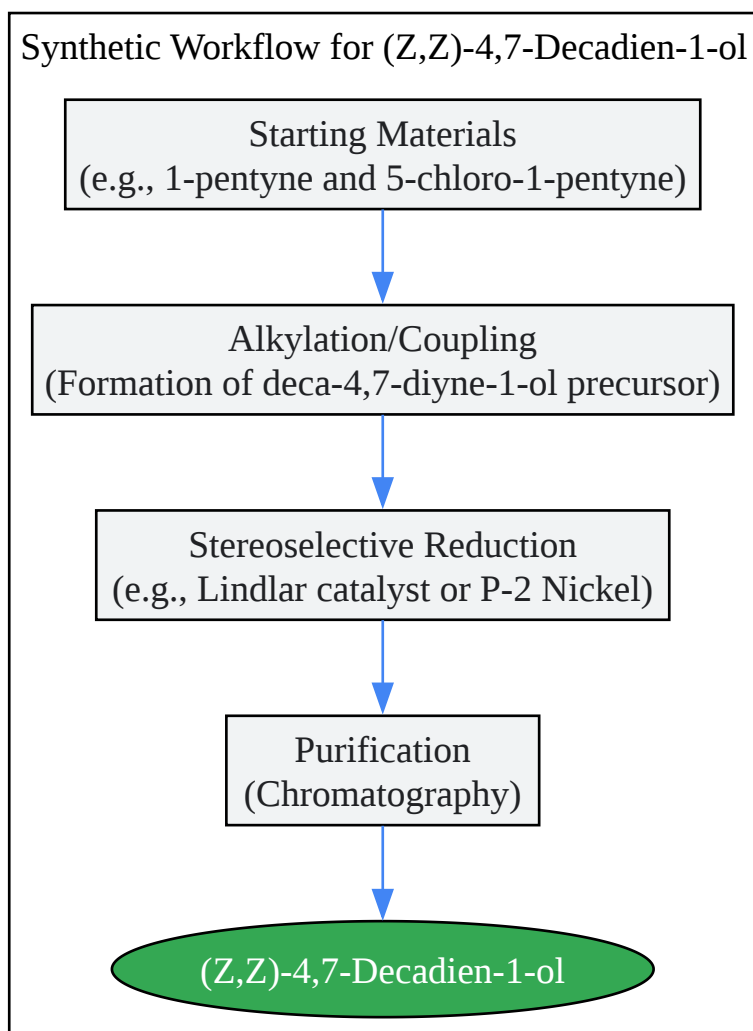
A summary of the known physical and chemical properties of **(Z,Z)-4,7-Decadienol** is presented below. It is important to note that while some experimental data is available for related compounds, many of the specific properties for **(Z,Z)-4,7-Decadienol** are predicted values.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	PubChem
Molecular Weight	154.25 g/mol	PubChem
CAS Number	104188-11-6	FlavScents[1]
Appearance	Not specified	
Boiling Point	Not available (experimental)	
Density	Not available (experimental)	
Water Solubility	319.1 mg/L @ 25 °C (estimated)	FlavScents[1]
logP (Octanol-Water Partition Coefficient)	2.6 (estimated)	PubChem
Assay Purity	95.00 to 100.00%	The Good Scents Company[2]

Experimental Protocols

Synthesis of (Z,Z)-4,7-Decadien-1-ol

The stereoselective synthesis of (Z,Z)-4,7-decadien-1-ol can be challenging due to the need to control the geometry of both double bonds. A common strategy involves the use of acetylenic precursors followed by stereoselective reduction. The following is a generalized workflow based on established synthetic methodologies for similar compounds.



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Caption: A generalized synthetic workflow for (Z,Z)-4,7-Decadien-1-ol.

Methodology:

- **Synthesis of the Diyne Precursor:** A suitable starting point is the coupling of two five-carbon fragments. For instance, the lithium salt of 1-pentyne can be reacted with a protected 5-halo-1-pentyne (e.g., 5-chloro-1-pentyne with a tetrahydropyranyl ether protecting group on the hydroxyl function) to form the C10 carbon skeleton with triple bonds at the 4 and 7 positions. Subsequent deprotection would yield deca-4,7-diyne-1-ol.
- **Stereoselective Reduction:** The key step to achieving the (Z,Z) configuration is the stereoselective reduction of the triple bonds. This is typically accomplished through catalytic

hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or P-2 nickel catalyst (prepared from nickel(II) acetate and sodium borohydride). The reaction is carried out under a hydrogen atmosphere in a suitable solvent like ethanol or hexane. Careful monitoring of the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) is crucial to prevent over-reduction to the alkane.

Purification of (Z,Z)-4,7-Decadienol

Due to its volatility, purification of **(Z,Z)-4,7-Decadienol** requires careful consideration of the chosen method to avoid sample loss.

1. Column Chromatography:

- **Stationary Phase:** Silica gel is a common choice for the purification of moderately polar compounds like alcohols.
- **Mobile Phase:** A solvent system of increasing polarity, such as a gradient of hexane and ethyl acetate, is typically employed. The separation is monitored by TLC.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by GC-MS to identify those containing the pure product.
- **Solvent Removal:** The solvent from the purified fractions should be removed under reduced pressure at a low temperature to minimize evaporation of the product.

2. Gas Chromatography (Preparative):

For higher purity, preparative gas chromatography can be utilized. This method separates compounds based on their volatility and interaction with the stationary phase of the GC column. The desired fraction is then condensed and collected.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for the analysis of volatile compounds like **(Z,Z)-4,7-Decadienol**.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers.
- Injector and Oven Program: The injector temperature should be optimized to ensure complete volatilization without thermal degradation. A temperature-programmed oven is used to achieve good separation of the components in a mixture.
- Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The resulting mass spectrum will show characteristic fragmentation patterns that can be used for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation and confirmation of the stereochemistry of the double bonds.

- ^1H NMR: The proton NMR spectrum will provide information on the chemical environment of each proton. The coupling constants (J-values) between the vinylic protons are critical for determining the cis (Z) or trans (E) configuration of the double bonds. For a Z-configuration, the J-value is typically in the range of 6-12 Hz.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the sp^2 hybridized carbons of the double bonds, typically in the range of 120-140 ppm.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the molecule.

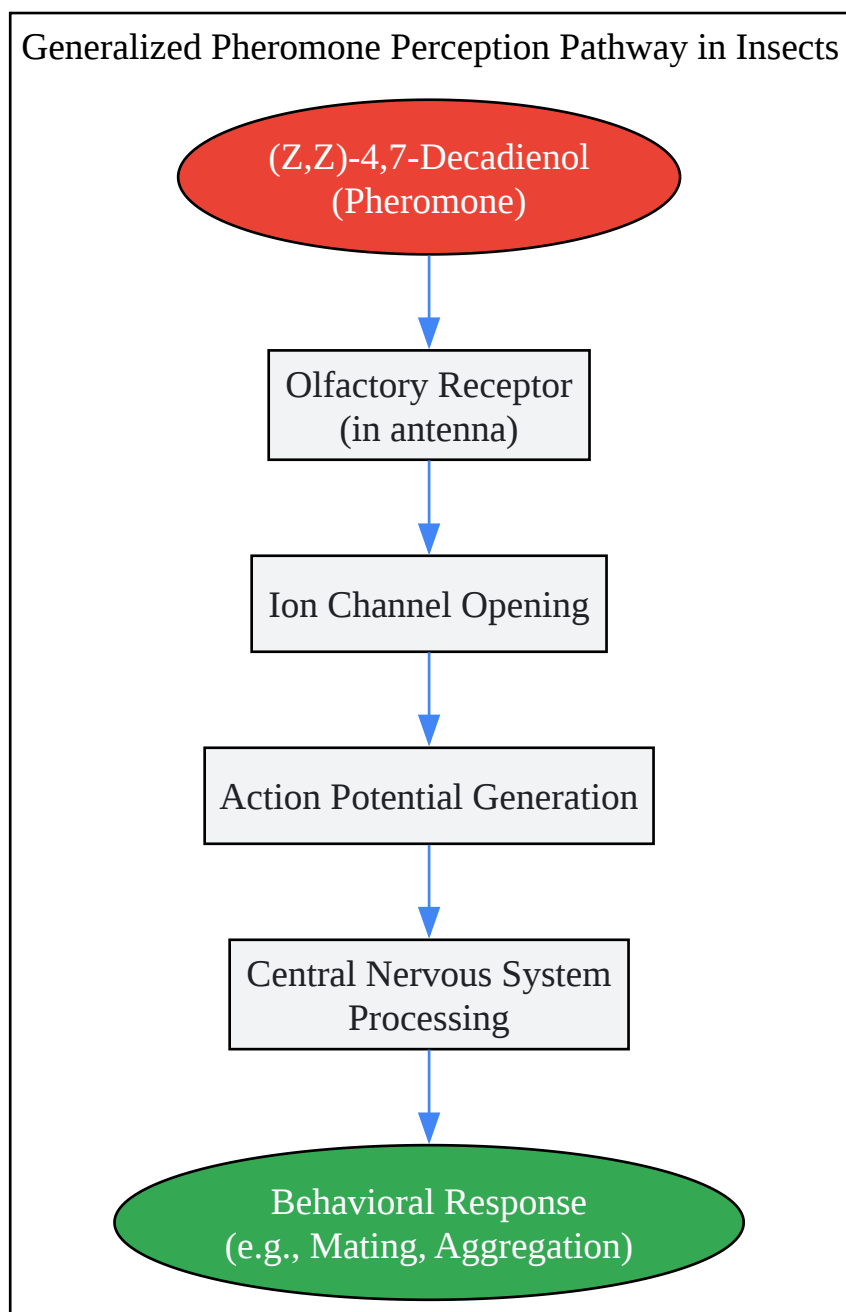
- O-H Stretch: A broad and strong absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ is characteristic of the hydroxyl group.
- C=C Stretch: A medium to weak absorption around 1650 cm^{-1} indicates the presence of carbon-carbon double bonds.
- =C-H Stretch: Absorptions just above 3000 cm^{-1} are indicative of vinylic C-H bonds.
- C-O Stretch: A strong absorption in the region of $1050\text{-}1150\text{ cm}^{-1}$ corresponds to the C-O single bond.

Signaling Pathways and Biological Role

Currently, there is limited specific information available in the scientific literature regarding a defined signaling pathway directly involving **(Z,Z)-4,7-Decadienol**. However, as a volatile organic compound found in plants, it likely plays a role in plant-insect or plant-plant interactions. Many long-chain unsaturated alcohols and their derivatives function as insect pheromones, mediating communication for mating, aggregation, or alarm.

The biosynthesis of such compounds in plants typically originates from fatty acid metabolism. Through a series of desaturation and chain-shortening or elongation steps, followed by reduction of the carboxylic acid group, a variety of unsaturated alcohols can be produced.

The perception of such volatile signals in insects involves olfactory receptors located on the antennae. Binding of the ligand to the receptor initiates a signal transduction cascade, often involving ion channels, which ultimately leads to a behavioral response in the insect.



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Caption: A generalized schematic of an insect olfactory signaling pathway.

Conclusion

(Z,Z)-4,7-Decadienol is a fascinating molecule with potential applications in various fields of chemical and biological research. While a complete experimental dataset for its physical and

chemical properties is still emerging, established synthetic and analytical methodologies for similar compounds provide a solid framework for its study. Further research into its natural occurrence, biosynthetic pathways, and specific biological roles, particularly in chemical communication, will undoubtedly unveil more of its scientific significance.

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References

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